Adenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water solubility increases by warming and lowering the pH

Insoluble in ethanol

In water, 5.1 g/L at 25 °C

37 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

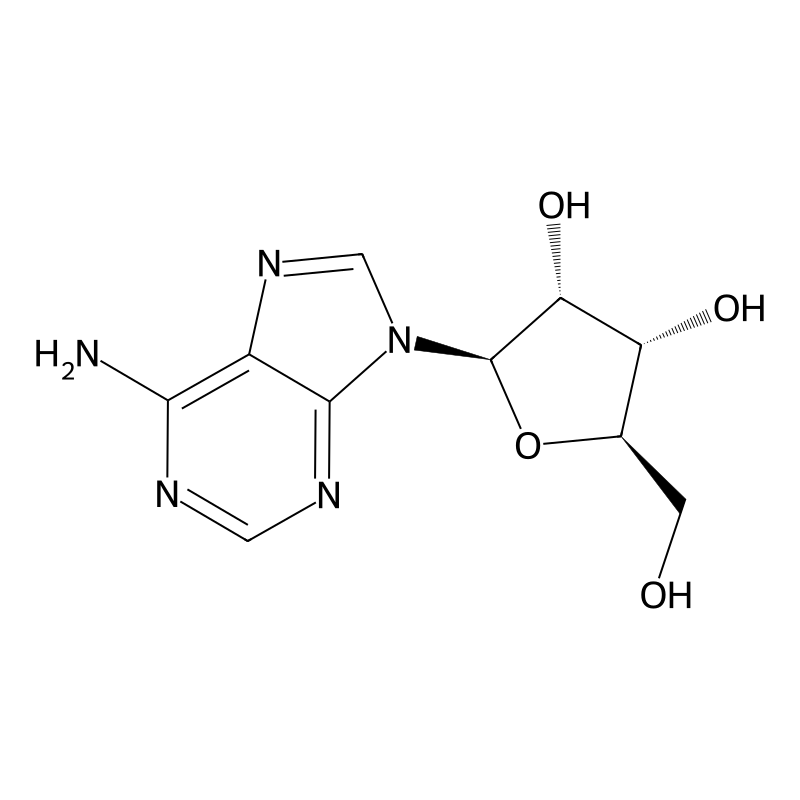

Adenosine is an organic compound that plays a crucial role in various biological processes. It consists of a nitrogenous base, adenine, linked to a ribose sugar through a β-N9-glycosidic bond. This molecule is fundamental as it forms the building block for several important biomolecules, including adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate, which are essential for energy transfer within cells. Additionally, adenosine is involved in signal transduction pathways, particularly through its derivatives like cyclic adenosine monophosphate .

Key Reactions Involving Adenosine:- Hydrolysis:

- Phosphorylation:

- Deamination:

Adenosine exhibits a wide range of biological activities. It functions as a neuromodulator in the central nervous system, influencing neurotransmitter release and neuronal excitability. Adenosine receptors (subtypes A1, A2A, A2B, and A3) mediate its effects by activating intracellular signaling pathways that regulate various physiological processes such as heart rate, vascular tone, and immune responses. For instance, activation of A1 receptors generally has inhibitory effects on neurotransmission, while A2A receptors promote vasodilation and have anti-inflammatory properties .

The synthesis of adenosine can occur through several pathways:

- De Novo Synthesis: This pathway involves the assembly of purines from simpler molecules.

- Salvage Pathway: Adenosine is generated from the breakdown products of nucleotides.

- Chemical Synthesis: Various synthetic methods exist for producing adenosine and its derivatives, including:

Adenosine has diverse applications in medicine and biotechnology:

- Cardiology: It is used as an intravenous medication to treat certain types of cardiac arrhythmias due to its ability to slow down heart rate.

- Neuroscience: Research into adenosine's role as a neuromodulator has implications for understanding sleep regulation and neuroprotection.

- Pharmaceutical Development: Adenosine analogs are being explored for their therapeutic potential in cancer treatment and inflammation management .

Studies have shown that adenosine interacts with various receptors and enzymes within the body. For example:

- Receptor Interactions: Adenosine receptors are involved in numerous signaling pathways that affect cardiovascular function and neuronal activity.

- Enzymatic Interactions: Enzymes such as ecto-nucleotide triphosphate diphosphohydrolase play roles in regulating extracellular levels of adenosine by hydrolyzing ATP to adenosine .

Adenosine shares structural similarities with other nucleosides and nucleotides. Here are some comparable compounds:

| Compound | Structure Overview | Unique Features |

|---|---|---|

| Adenosine Triphosphate | Adenosine with three phosphate groups | Primary energy carrier in cells |

| Adenosine Diphosphate | Adenosine with two phosphate groups | Intermediate in ATP synthesis |

| Cytidine | Cytosine linked to ribose | Different nitrogenous base (cytosine) |

| Guanosine | Guanine linked to ribose | Contains guanine instead of adenine |

| Uridine | Uracil linked to ribose | Contains uracil instead of adenine |

Uniqueness of Adenosine

While many nucleotides serve specific roles in cellular metabolism and genetic coding, adenosine's unique role as both an energy transfer molecule (in its triphosphate form) and a signaling molecule distinguishes it from other similar compounds. Its ability to modulate physiological responses through receptor interactions further enhances its significance in biological systems .

Physical Description

Color/Form

Crystals from water

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

-1.05 (LogP)

log Kow = -1.05

-1.05

Odor

Decomposition

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 32 of 47 companies with hazard statement code(s):;

H315 (96.88%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Intravenous Adenocard (adenosine injection) is indicated for conversion to sinus rhythm of paroxysmal supraventricular tachycardia (PSVT), including that associated with accessory bypass tracts (Wolff-Parkinson-White Syndrome). When clinically advisable, appropriate vagal maneuvers (eg, Valsalva maneuver), should be attempted prior to Adenocard administration. /Included in US product label/

Adenocard does not convert atrial flutter, atrial fibrillation, or ventricular tachycardia to normal sinus rhythm. In the presence of atrial flutter or atrial fibrillation, a transient modest slowing of ventricular response may occur immediately following Adenocard administration.

Intravenous Adenoscan is indicated as an adjunct to thallium-201 myocardial perfusion scintigraphy in patients unable to exercise adequately. /Included in US product label/

/Experimental Therapy:/ ... It has been shown that, in Japanese men, adenosine improves androgenetic alopecia due to the thickening of thin hair due to hair follicle miniaturization. To investigate the efficacy and safety of adenosine treatment to improve hair loss in women, 30 Japanese women with female pattern hair loss were recruited for this double-blind, randomized, placebo-controlled study. Volunteers used either 0.75% adenosine lotion or a placebo lotion topically twice daily for 12 months. Efficacy was evaluated by dermatologists and by investigators and in phototrichograms. As a result, adenosine was significantly superior to the placebo according to assessments by dermatologists and investigators and by self-assessments. Adenosine significantly increased the anagen hair growth rate and the thick hair rate. No side-effects were encountered during the trial. Adenosine improved hair loss in Japanese women by stimulating hair growth and by thickening hair shafts. Adenosine is useful for treating female pattern hair loss in women as well as androgenetic alopecia in men.

Pharmacology

Adenosine is a ribonucleoside comprised of adenine bound to ribose, with vasodilatory, antiarrhythmic and analgesic activities. Phosphorylated forms of adenosine play roles in cellular energy transfer, signal transduction and the synthesis of RNA.

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01E - Other cardiac preparations

C01EB - Other cardiac preparations

C01EB10 - Adenosine

Mechanism of Action

Adenosine is an endogenous nucleoside present in all cells of the body. Adenosine may exert its pharmacologic effects by activation of purine (cell-surface A1 and A2 adenosine) receptors; relaxation of vascular smooth muscle may be mediated by reduction in calcium uptake through inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission.

Adenosine has negative chronotropic, dromotropic, and inotropic effects on the heart. The drug slows conduction time through the AV node and can interrupt AV nodal reentry pathways, leading to restoration of normal sinus rhythm in patients with PSVT, including that associated with Wolff-Parkinson-White syndrome.

Adenosine is a potent vasodilator in most vascular beds, except in renal afferent arterioles and hepatic veins where it produces vasoconstriction. Adenosine is thought to exert its pharmacological effects through activation of purine receptors (cell-surface A1 and A2 adenosine receptors). Although the exact mechanism by which adenosine receptor activation relaxes vascular smooth muscle is not known, there is evidence to support both inhibition of the slow inward calcium current reducing calcium uptake, and activation of adenylate cyclase through A2 receptors in smooth muscle cells. Adenosine may also lessen vascular tone by modulating sympathetic neurotransmission. The intracellular uptake of adenosine is mediated by a specific transmembrane nucleoside transport system. Once inside the cell, adenosine is rapidly phosphorylated by adenosine kinase to adenosine monophosphate, or deaminated by adenosine deaminase to inosine. These intracellular metabolites of adenosine are not vasoactive. Myocardial uptake of thallium-201 is directly proportional to coronary blood flow. Since Adenoscan significantly increases blood flow in normal coronary arteries with little or no increase in stenotic arteries, Adenoscan causes relatively less thallium-201 uptake in vascular territories supplied by stenotic coronary arteries ie, a greater difference is seen after Adenoscan between areas served by normal and areas served by stenotic vessels than is seen prior to Adenoscan.

... Current evidence suggests that ADO-metabolizing enzymes such as ecto-5'-nucleotidase or ADO deaminase, as well as enzymes that degrade ATP to adenosine, play an important role in the vasoconstrictor signals sent from the macula densa to the afferent arterioles when tubuloglomerular feedback is activated; increased ADO concentration induced by temporal infusion of AngII results in downregulation of A2 ADO receptors, leading to a predominant effect of A1 receptors; the alteration in the ADO receptors balance further contributes to the synergic interaction between ADO and AngII. ... The ADO-metabolizing enzymes have become important regulators of the effects of ADO on the tone of the afferent and efferent arterioles. As AngII is able to increase de-novo renal ADO content through decrease of ADO-metabolizing enzymes, accumulation of ADO induces downregulation of ADO A2 receptor population without modifying ADO A1 receptor, thereby enhancing the constrictive effects of AngII in the renal vasculature.

For more Mechanism of Action (Complete) data for Adenosine (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Adenosine

ADORA [HSA:134 135 136 140] [KO:K04265 K04266 K04267 K04268]

Vapor Pressure

Pictograms

Irritant

Impurities

Adenosine 3'-(dihydrogen phosphate)

Adenosine 3'-(tetrahydrogen triphosphate)

Adenosine 3'-(trihydrogen diphosphate)

D-ribose

Other CAS

5536-17-4

Absorption Distribution and Excretion

Adenosine is predominantly eliminated in the urine as uric acid.

Data regarding the volume of distribution of adenosine are not readily available.

Data regarding the clearance of adenosine are not readily available.

Intravenously administered adenosine is rapidly cleared from the circulation via cellular uptake, primarily by erythrocytes and vascular endothelial cells. This process involves a specific transmembrane nucleoside carrier system that is reversible, nonconcentrative, and bidirectionally symmetrical.

As Adenocard requires no hepatic or renal function for its activation or inactivation, hepatic and renal failure would not be expected to alter its effectiveness or tolerability.

Metabolism Metabolites

Intracellular adenosine is rapidly metabolized either via phosphorylation to adenosine monophosphate by adenosine kinase, or via deamination to inosine by adenosine deaminase in the cytosol. Since adenosine kinase has a lower Km and Vmax than adenosine deaminase, deamination plays a significant role only when cytosolic adenosine saturates the phosphorylation pathway.

Adenosine is rapidly metabolized intracellularly to the inactive metabolites adenosine monophosphate and inosine ... The drug is cleared by cellular uptake, principally by erythrocytes and vascular endothelial cells, via a specific transmembrane nucleoside transport system.

Inosine formed by deamination of adenosine can leave the cell intact or can be degraded to hypoxanthine, xanthine, and ultimately uric acid.

Adenosine monophosphate formed by phosphorylation of adenosine is incorporated into the high-energy phosphate pool. While extracellular adenosine is primarily cleared by cellular uptake, ... excessive amounts may be deaminated by an ecto-form of adenosine deaminase.

Intracellular adenosine is rapidly metabolized either via phosphorylation to adenosine monophosphate by adenosine kinase, or via deamination to inosine by adenosine deaminase in the cytosol. Half Life: Less than 10 secs

Associated Chemicals

Adenosine diphosphate; 58-64-0

Wikipedia

Alizarin

Drug Warnings

Following iv injection of adenosine, new arrhythmias (ventricular premature complexes [VPCs], atrial premature complexes, atrial fibrillation, sinus bradycardia, sinus tachycardia, skipped beats, and varying degrees of AV nodal block) frequently appear at the time of conversion to normal sinus rhythm. These arrythmias generally last only a few seconds and resolve without intervention. However, transient or prolonged episodes of asystole, sometimes fatal, have been reported with iv injection of adenosine. Ventricular fibrillation has been reported rarely with iv injection of the drug, including both resuscitated and fatal events. In most cases, these adverse effects occurred in patients receiving concomitant therapy with digoxin or, less frequently, digoxin and verapamil, although a causal relationship has not been established.

Some clinicians state that adenosine should not be used in patients with wide-complex tachycardias of unknown origin because of the risk of inducing potentially serious arrhythmias, including atrial fibrillation with a rapid ventricular rate or prolonged asystole with severe hypotension in preexcited tachycardias (eg, atrial flutter); the drug also may induce ventricular fibrillation in patients with severe coronary artery disease.

Appropriate resuscitative measures should be readily available.

For more Drug Warnings (Complete) data for Adenosine (16 total), please visit the HSDB record page.

Biological Half Life

... The plasma half-life of adenosine is less than 10 seconds.

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: adenosine: matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid

Analyte: adenosine; matrix: chemical purity; procedure: dissolution in acetic anhydride and anhydrous acetic acid; potentiometric titration with perchloric acid

Clinical Laboratory Methods

Analyte: adenosine; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet absorption at 254 nm and comparison to standards (chemical purity)

Analyte: adenosine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 228 nm or mass spectrometry detection; limit of detection: 105 pmol

Analyte: adenosine; matrix: blood (whole); procedure: high-performance liquid chromatography with fluorescence detection at 280 nm (excitation) and 380 nm (emission); limit of detection: 0.2 pmol

Analyte: adenosine; matrix: urine; procedure: capillary electrophoresis with ultraviolet detection at 260 nm; limit of detection: 2 umol

Interactions

Adenosine effects are potentiated by dipyridamole. Thus, smaller doses of adenosine may be effective in the presence of dipyridamole.

Carbamazepine has been reported to increase the degree of heart block produced by other agents. As the primary effect of adenosine is to decrease conduction through the A-V node, higher degrees of heart block may be produced in the presence of carbamazepine.

Dates

Maiuolo J, Oppedisano F, Gratteri S, Muscoli C, Mollace V: Regulation of uric acid metabolism and excretion. Int J Cardiol. 2016 Jun 15;213:8-14. doi: 10.1016/j.ijcard.2015.08.109. Epub 2015 Aug 14. [PMID:26316329]

Cui F, Wang J, Li F, Fan J, Qu G, Yao X, Lei B: Investigation of the Interaction between Adenosine and Human Serum Albumin by Fluorescent Spectroscopy and Molecular Modeling Chinese Journal of Chemistry. 2008 Apr 16;26(4):661-665.

Singh S, McKintosh R: Adenosine . [PMID:30085591]

Uematsu T, Kozawa O, Matsuno H, Niwa M, Yoshikoshi H, Oh-uchi M, Kohno K, Nagashima S, Kanamaru M: Pharmacokinetics and tolerability of intravenous infusion of adenosine (SUNY4001) in healthy volunteers. Br J Clin Pharmacol. 2000 Aug;50(2):177-81. doi: 10.1046/j.1365-2125.2000.00214.x. [PMID:10930971]

Iskandrian AS: Adenosine myocardial perfusion imaging. J Nucl Med. 1994 Apr;35(4):734-6. [PMID:8151404]

Levene PA, Tipson RS: THE RING STRUCTURE OF ADENOSINE. Science. 1931 Nov 20;74(1925):521. doi: 10.1126/science.74.1925.521. [PMID:17798867]

SINGHER HO, MILLMAN N: The adenosine-triphosphatase activity of smooth muscle. Fed Proc. 1946;5(1 Pt 2):202. [PMID:21064444]

Notghi A, Low CS: Myocardial perfusion scintigraphy: past, present and future. Br J Radiol. 2011 Dec;84 Spec No 3:S229-36. doi: 10.1259/bjr/14625142. [PMID:22723530]

Palani G, Ananthasubramaniam K: Regadenoson: review of its established role in myocardial perfusion imaging and emerging applications. Cardiol Rev. 2013 Jan-Feb;21(1):42-8. doi: 10.1097/CRD.0b013e3182613db6. [PMID:22643345]

FDA Approved Drug Products: Adenocard (Adenosine) Intravenous Injection (Discontinued)

FDA Approved Drug Products: Adenoscan (Adenosine) Intravenous Injection (Discontinued)

Dailymed: Adenocard (Adenosine) Intravenous Injection

Compounds compounds in Ferraras et al. Small-molecule inhibition of siderophore biosynthesis in Mycobacterium tuberculosis and Yersinia pestis. Nat. Chem. Biol. 1, 29-32 (2005).

Eust quio et al. Discovery and characterization of a marine bacterial SAM-dependent chlorinase Nature Chemical Biology, doi: 10.1038/NChemBio.2007.56, published online 2 December 2007. http://www.nature.com/naturechemicalbiology

Vilardaga et al. Conformational cross-talk between alpha2A-adrenergic and mu-opioid receptors controls cell signaling Nature Chemical Biology, doi: 10.1038/nchembio.64, published online 13 January 2008. http://www.nature.com/naturechemicalbiology

Arora, P. et al.

Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Buter et al. Mycobacterium tuberculosis releases an antacid that remodels phagosomes. Nature Chemical Biology, doi: 10.1038/s41589-019-0336-0, published online 19 August 2019

Gardner et al. Engineering CAR-T Cells to Activate Small-Molecule Drugs in situ. Nature Chemical Biology, DOI: 10.1038/s41589-021-00932-1, published online 30 December 2021